molecular formula C25H23N7O7 B4291823 4-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE

4-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE

Cat. No.: B4291823
M. Wt: 533.5 g/mol
InChI Key: DKWXRUTYWIXYEP-UHFFFAOYSA-N
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Description

The compound 4-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic molecule that features multiple functional groups, including amino, cyano, pyridine, pyrano, pyrazole, ethoxy, nitro, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 4-(6-amino-5-cyano-3-pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole with 2-ethoxy-6-nitrophenyl morpholine-4-carboxylate in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the ethoxy group can yield various substituted derivatives .

Scientific Research Applications

4-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE: has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE lies in its combination of functional groups, which provides a versatile scaffold for various chemical modifications and applications. Its structural complexity and potential for diverse interactions make it a valuable compound in scientific research.

Properties

IUPAC Name

[4-(6-amino-5-cyano-3-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxy-6-nitrophenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O7/c1-2-37-18-12-15(11-17(32(34)35)22(18)38-25(33)31-7-9-36-10-8-31)19-16(13-26)23(27)39-24-20(19)21(29-30-24)14-3-5-28-6-4-14/h3-6,11-12,19H,2,7-10,27H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWXRUTYWIXYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OC(=O)N2CCOCC2)[N+](=O)[O-])C3C(=C(OC4=NNC(=C34)C5=CC=NC=C5)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE
Reactant of Route 2
4-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE
Reactant of Route 3
4-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
4-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
4-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
4-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-ETHOXY-6-NITROPHENYL MORPHOLINE-4-CARBOXYLATE

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